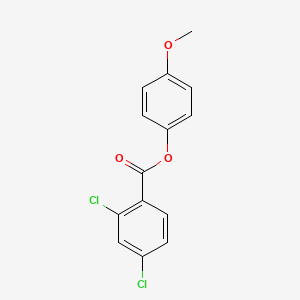
(1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide is a complex organic compound with a unique structure that includes an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide typically involves multiple steps:
Formation of the adamantane core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the carboxamide group: This step involves the reaction of the adamantane core with a suitable amine and carboxylic acid derivative under conditions that promote amide bond formation.
Attachment of the sulfonamido group: The sulfonamido group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Incorporation of the fluorophenyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the sulfonamido and carboxamide groups, potentially leading to the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its unique structure and functional groups may allow it to interact with specific enzymes or receptors, making it a candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamido and carboxamide groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R,4s,5S,7s)-4-(2-((2-chlorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
- (1S,3R,4s,5S,7s)-4-(2-((2-bromophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
- (1S,3R,4s,5S,7s)-4-(2-((2-iodophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
Uniqueness
The uniqueness of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and reactivity. This makes it distinct from its chlorinated, brominated, and iodinated analogs, which may have different reactivity and biological activity profiles.
Properties
Molecular Formula |
C21H28FN3O4S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(3R,5S)-4-[[2-[(2-fluorophenyl)sulfonylamino]-2-methylpropanoyl]amino]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H28FN3O4S/c1-20(2,25-30(28,29)16-6-4-3-5-15(16)22)19(27)24-17-13-7-12-8-14(17)11-21(9-12,10-13)18(23)26/h3-6,12-14,17,25H,7-11H2,1-2H3,(H2,23,26)(H,24,27)/t12?,13-,14+,17?,21? |
InChI Key |
UBAPBKDXKUTATP-XFVFRGDESA-N |
Isomeric SMILES |
CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)C(=O)N)NS(=O)(=O)C4=CC=CC=C4F |
Canonical SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)NS(=O)(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


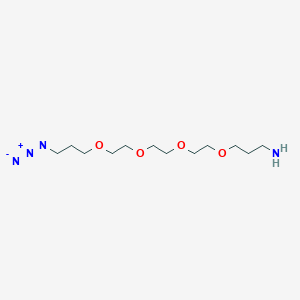
![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15073979.png)
![Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol](/img/structure/B15073987.png)
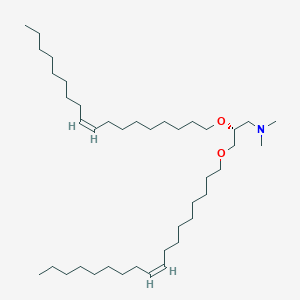
![N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide](/img/structure/B15073996.png)
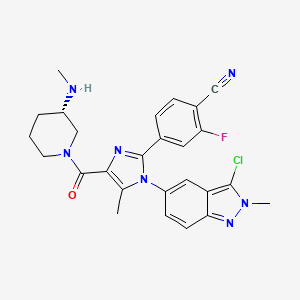
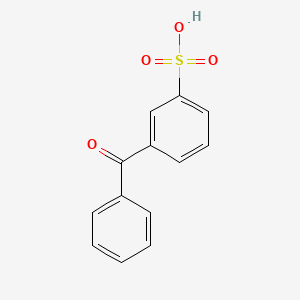
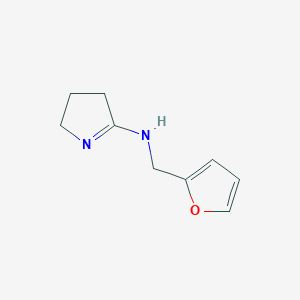
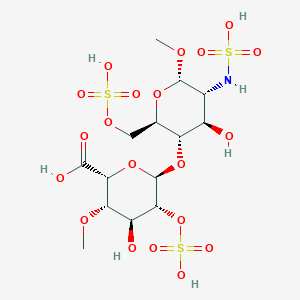
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
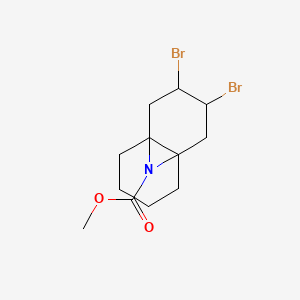
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)

